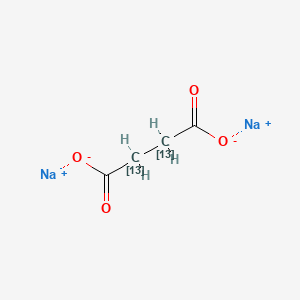
Disodium succinate-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium succinate-13C2 is a stable isotope-labeled compound where two carbon atoms in the succinate molecule are replaced with the carbon-13 isotope. Disodium succinate is the disodium salt of succinic acid, an intermediate product of the tricarboxylic acid cycle and a fermentation product of anaerobic metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium succinate-13C2 can be synthesized by reacting succinic acid-13C2 with sodium hydroxide. The reaction typically involves dissolving succinic acid-13C2 in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound as a solid product .
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium succinate-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumarate.
Reduction: It can be reduced to form succinate.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reactions typically involve other salts or acids under controlled pH conditions.
Major Products
Oxidation: Fumarate
Reduction: Succinate
Substitution: Various salts depending on the substituting cation.
Aplicaciones Científicas De Investigación
Disodium succinate-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through metabolic pathways.
Biology: Employed in studies of cellular respiration and energy production.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of biodegradable polymers and as a food additive .
Mecanismo De Acción
Disodium succinate-13C2 exerts its effects by participating in the tricarboxylic acid cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This conversion is a key step in cellular respiration and energy production. The labeled carbon atoms allow researchers to track the metabolic fate of the compound and understand its role in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Disodium succinate: The non-labeled version of the compound.
Succinic acid: The parent compound without sodium ions.
Sodium fumarate: Another salt of a tricarboxylic acid cycle intermediate
Uniqueness
Disodium succinate-13C2 is unique due to its stable isotope labeling, which makes it particularly valuable for tracing metabolic pathways and studying biochemical processes. The presence of carbon-13 allows for precise tracking using nuclear magnetic resonance spectroscopy and mass spectrometry .
Propiedades
Fórmula molecular |
C4H4Na2O4 |
|---|---|
Peso molecular |
164.04 g/mol |
Nombre IUPAC |
disodium;(2,3-13C2)butanedioate |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2/i1+1,2+1;; |
Clave InChI |
ZDQYSKICYIVCPN-BQTCFENJSA-L |
SMILES isomérico |
[13CH2]([13CH2]C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


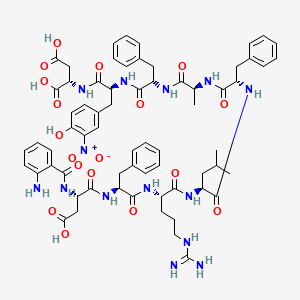
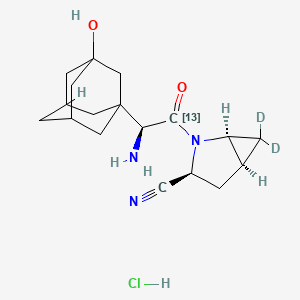


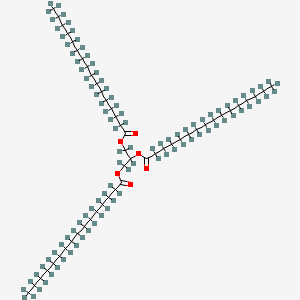
![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)
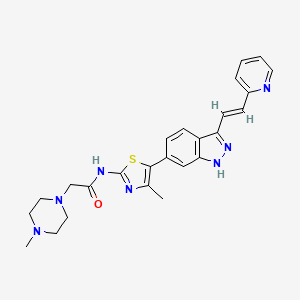

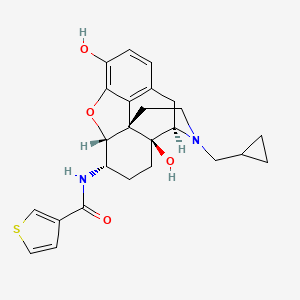

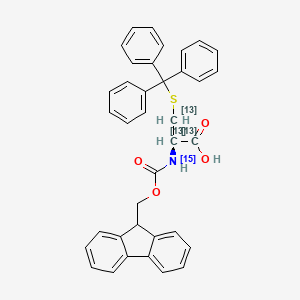
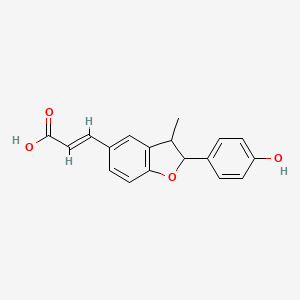
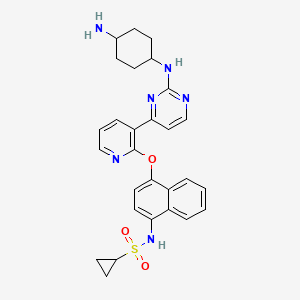
![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)
